![molecular formula C9H10ClN B3130063 4-Chloro-2-cyclopropylaniline CAS No. 340039-26-1](/img/structure/B3130063.png)
4-Chloro-2-cyclopropylaniline
Overview
Description
4-Chloro-2-cyclopropylaniline is a chemical compound with the molecular formula C9H10ClN . It is related to 2-Cyclopropylaniline , which is used in various applications .
Synthesis Analysis
The synthesis of 4-Chloro-2-cyclopropylaniline and related compounds has been studied in various research laboratories . The synthesis often involves the use of functionally substituted cyclopropanes .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-cyclopropylaniline has been analyzed using techniques such as single-crystal XRD analysis . The compound has a monoclinic structure with a Pc space group .Chemical Reactions Analysis
4-Chloro-2-cyclopropylaniline and related compounds have been shown to undergo various chemical reactions . For example, N-Cyclopropylanilines have been used to probe the oxidative properties of triplet-state photosensitizers .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-cyclopropylaniline have been analyzed using various techniques . The compound is thermally stable up to 115°C and has a mechanical work hardness coefficient of 2.98, indicating that it is a soft material .Mechanism of Action
While the specific mechanism of action for 4-Chloro-2-cyclopropylaniline is not mentioned in the search results, related compounds such as chloroxylenol work by binding to certain proteins on the cell membrane of bacteria, disrupting the membrane and allowing the contents of the bacterial cell to leak out .
Safety and Hazards
Future Directions
The future directions for research on 4-Chloro-2-cyclopropylaniline and related compounds could involve further exploration of their synthesis, chemical reactions, and applications . There is also potential for further study of their physical and chemical properties, as well as their safety and hazards .
properties
IUPAC Name |
4-chloro-2-cyclopropylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDPTNBIDTWCJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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